![molecular formula C8H15NO B15309269 7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
7-Methoxy-4-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-azaspiro[25]octane is a chemical compound with the molecular formula C8H15NO It is a spiro compound, which means it contains a spiro-connected bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-azaspiro[2.5]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring. This method typically involves the use of starting materials such as 1-hydroxy-1-cyclopropane carboxylic acid methyl ester, followed by steps including substitution, hydrogenation, cyclization, and reduction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-4-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4-azaspiro[2.5]octane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Spirotetramat: A second-generation insecticide with a spiro structure similar to 7-Methoxy-4-azaspiro[2.5]octane.
2-Azaspiro[3.4]octane: Another spiro compound with similar structural features.
Uniqueness: 7-Methoxy-4-azaspiro[25]octane is unique due to its specific spiro-connected bicyclic structure and the presence of a methoxy group
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
7-methoxy-4-azaspiro[2.5]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-2-5-9-8(6-7)3-4-8/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
MHGFAYQHXSQDIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCNC2(C1)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



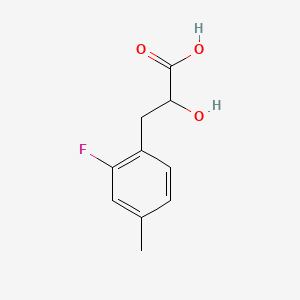
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
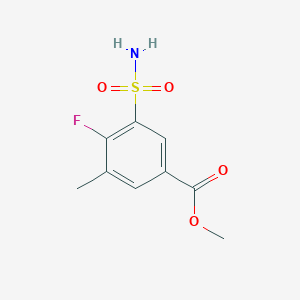
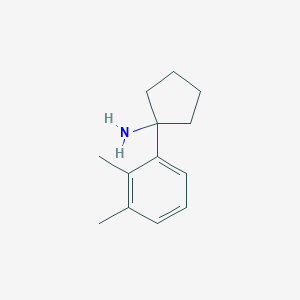

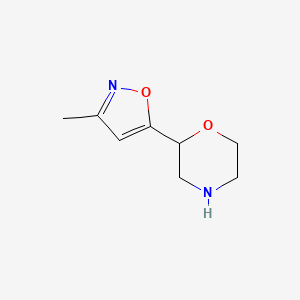
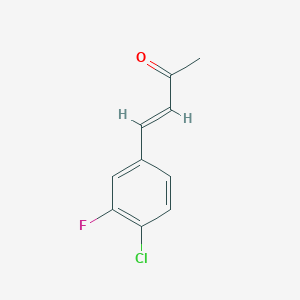
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
